molecular formula C8H6ClNO5 B1350622 Chloromethyl (4-nitrophenyl) carbonate CAS No. 50780-50-2

Chloromethyl (4-nitrophenyl) carbonate

Cat. No. B1350622
CAS RN: 50780-50-2
M. Wt: 231.59 g/mol
InChI Key: PDTWCUYBIVJSTL-UHFFFAOYSA-N
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Description

Chloromethyl (4-nitrophenyl) carbonate, also known as p-nitrophenyl chloroformate, is a coupling agent used in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .


Synthesis Analysis

4-Nitrophenyl chloroformate is used to block hydroxyl groups in nucleosides. It was applied to synthesize 4-nitrophenyl-5′O-tritylthymidine-3′-carbonate in 89% yield .


Molecular Structure Analysis

The molecular formula of Chloromethyl (4-nitrophenyl) carbonate is C8H6ClNO5 . The InChI code is 1S/C8H6ClNO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 . The Canonical SMILES is C1=CC(=CC=C1N+[O-])OC(=O)OCCl .


Physical And Chemical Properties Analysis

The molecular weight of Chloromethyl (4-nitrophenyl) carbonate is 231.59 g/mol . The compound has a melting point of 56-58 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Summary of the Application

A series of new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . These compounds were then screened for their antimicrobial and antioxidant activities .

Methods of Application or Experimental Procedures

The compounds were characterized by IR, NMR, Mass spectra and CHN analysis . The antimicrobial and antioxidant activities were evaluated using appropriate methodologies .

Results or Outcomes

The compounds exhibited promising antibacterial activity against B. subtilis, S. aureus, E. coli, K. pneumoniae and P. aeruginosa, antifungal activity against A. niger, A. flavus and R. arrhizus and strong antioxidant activity (DPPH and ABTS) when compared with the standard drugs streptomycin, norfloxacin and ascorbic acid . Molecular docking studies revealed that the synthesized compounds have exhibited significant binding modes with high dock scores ranging from − 6.8 to − 9.8 against DNA Gyrase A .

2. Catalytic Reduction of 4-Nitrophenol

Summary of the Application

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .

Methods of Application or Experimental Procedures

Various nanostructured materials were synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents . The reaction was monitored by UV–visible spectroscopic techniques .

Results or Outcomes

The review discusses different aspects of model catalytic reduction related to thermodynamics parameters . It also discusses the plausible pathways of catalytic reduction of nitrophenols by various types of nanostructured materials .

3. Medical Research

Summary of the Application

Chloromethyl (4-nitrophenyl) carbonate can be used as a lead compound for drug development.

Methods of Application or Experimental Procedures

In medical research, Chloromethyl (4-nitrophenyl) carbonate can be synthesized and tested for its potential therapeutic effects.

Results or Outcomes

It exhibits potent antitumor, antiviral, and antibacterial activities.

4. Environmental Research

Summary of the Application

Chloromethyl (4-nitrophenyl) carbonate can be used in environmental research.

Methods of Application or Experimental Procedures

In environmental research, Chloromethyl (4-nitrophenyl) carbonate can be synthesized and tested for its potential environmental effects.

Results or Outcomes

The specific outcomes of this application are not mentioned in the source.

5. Industrial Research

Summary of the Application

Chloromethyl (4-nitrophenyl) carbonate can be used in industrial research.

Methods of Application or Experimental Procedures

In industrial research, Chloromethyl (4-nitrophenyl) carbonate can be synthesized and tested for its potential industrial effects.

Results or Outcomes

The specific outcomes of this application are not mentioned in the source.

6. Catalytic Reduction of Nitrophenols

Summary of the Application

Chloromethyl (4-nitrophenyl) carbonate can be used in the catalytic reduction of nitrophenols .

Methods of Application or Experimental Procedures

Various nanostructured materials were synthesized and used as catalysts for the reduction of nitrophenols in the presence of reducing agents . The reaction was monitored by UV–visible spectroscopic techniques .

Results or Outcomes

The review discusses different aspects of model catalytic reduction related to thermodynamics parameters . It also discusses the plausible pathways of catalytic reduction of nitrophenols by various types of nanostructured materials .

Safety And Hazards

The compound is associated with certain hazards. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn while handling the compound .

properties

IUPAC Name

chloromethyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTWCUYBIVJSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380672
Record name chloromethyl (4-nitrophenyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl (4-nitrophenyl) carbonate

CAS RN

50780-50-2
Record name chloromethyl (4-nitrophenyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethyl 4-nitrophenyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

p-Nitrophenol (100 g, 0.72 moles) was dissolved in anhydrous tetrahydrofuran (3 L) and stirred vigorously. To this solution was added chloromethyl chloroformate (70 mL, 0.79 moles) at room temperature followed by triethylamine (110 mL). After stirring for 1 hour, the reaction mixture was filtered and the filtrate was concentrated and then diluted with ethyl acetate (1 L). The organic solution was washed with 10% potassium carbonate (3×500 mL) and 1N HCl (2×300 mL), brine (2×300 mL) and dried over anhydrous sodium sulfate. Removal of the solvent gave 157 g (95%) of the title compound (52) as a solid. The compound was unstable to LC-MS. 1H NMR (CDCl3, 400 MHz): 5.86 (s, 2H), 7.44 (d, J=9 Hz, 2H), 8.33 (d, J=9 Hz, 2H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Kaiser, C Richert - Synlett, 2010 - thieme-connect.com
… Additionally, formation of chloromethyl 4-nitrophenyl carbonate (3), iodomethyl 4-nitrophenyl carbonate (4), and substitution reactions with iodo compound 4 were described in the …
Number of citations: 3 www.thieme-connect.com
T Patonay, E Patonay-Peli… - Synthetic …, 1990 - Taylor & Francis
… Chloromethyl 4-nitrophenyl carbonate C 3 o > C 1 . 6 3 g . 7.04 mmol> and isopropylamine C l . …
Number of citations: 22 www.tandfonline.com
V Andersson, F Bergstrom, J Branalt… - Journal of Medicinal …, 2016 - ACS Publications
The only oral direct thrombin inhibitors that have reached the market, ximelagatran and dabigatran etexilat, are double prodrugs with low bioavailability in humans. We have evaluated …
Number of citations: 8 pubs.acs.org
L Xia - 2016 - vtechworks.lib.vt.edu
Doxorubicin is one of the most widely used and effective anticancer agents to treat a wide spectrum of tumors. But its success in cancer therapy is greatly compromised by its cumulative …
Number of citations: 0 vtechworks.lib.vt.edu

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